3-Bromo-5-mercaptobenzoic acid
CAS No.:
Cat. No.: VC2386864
Molecular Formula: C7H5BrO2S
Molecular Weight: 233.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5BrO2S |
---|---|
Molecular Weight | 233.08 g/mol |
IUPAC Name | 3-bromo-5-sulfanylbenzoic acid |
Standard InChI | InChI=1S/C7H5BrO2S/c8-5-1-4(7(9)10)2-6(11)3-5/h1-3,11H,(H,9,10) |
Standard InChI Key | DWVCYNQQAQERQX-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1S)Br)C(=O)O |
Introduction
Chemical Structure and Properties
3-Bromo-5-mercaptobenzoic acid belongs to the broader class of halogenated benzoic acids, specifically those containing sulfur functional groups. The molecular structure consists of a benzene ring substituted with three key functional groups: a bromine atom, a mercapto (thiol) group, and a carboxylic acid group. This arrangement creates a compound with multiple reactive sites that can participate in various chemical transformations.
The key physical and chemical properties of 3-Bromo-5-mercaptobenzoic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₇H₅BrO₂S |
Molecular Weight | 233.08 g/mol |
Physical State | Solid |
IUPAC Name | 3-bromo-5-sulfanylbenzoic acid |
Functional Groups | Carboxylic acid (-COOH), Mercapto/Thiol (-SH), Bromine |
Reactivity | Electrophilic substitution (Br position), Oxidation/Alkylation (SH group) |
The presence of the bromine atom creates an electron-withdrawing effect that influences the reactivity of the compound, particularly at the aromatic ring positions. The mercapto group provides a nucleophilic site that can undergo reactions such as oxidation to form disulfides or alkylation to generate thioethers. The carboxylic acid group enables standard acid-base chemistry, including salt formation and esterification.
Applications in Organic Synthesis
3-Bromo-5-mercaptobenzoic acid serves as a valuable building block in organic synthesis due to its functionalized structure with multiple reactive sites. The bromine atom at the 3-position is particularly useful for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, which can introduce various carbon-based substituents at this position. These transformations allow for the construction of more complex molecular architectures.
The mercapto group offers another site for chemical diversification through:
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Alkylation reactions to form thioethers (R-S-R')
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Oxidation to disulfides (R-S-S-R) or sulfonic acids (R-SO₃H)
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Metal coordination through the sulfur atom to create organometallic complexes
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Formation of thioesters through reaction with acid chlorides or anhydrides
The carboxylic acid functionality enables additional transformations such as:
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Esterification to produce corresponding esters
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Amide formation through reaction with amines
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Reduction to alcohols or aldehydes
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Decarboxylation under specific conditions
The combination of these functional groups makes 3-Bromo-5-mercaptobenzoic acid a versatile scaffold for the synthesis of diverse compounds with potential applications in medicinal chemistry, materials science, and chemical biology.
Biological Activity
While specific biological activity data for 3-Bromo-5-mercaptobenzoic acid itself is limited in the available search results, compounds with similar structural features have demonstrated interesting biological properties. The presence of both bromine and sulfur-containing functional groups often contributes to enhanced biological activities.
Halogenated benzoic acids and their derivatives have been investigated for various biological properties including:
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Antimicrobial activity: Many halogenated aromatic compounds exhibit antibacterial and antifungal properties due to their ability to interact with biological membranes and proteins.
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Enzyme inhibition: The mercapto group can interact with zinc and other metal centers in enzymes, potentially conferring inhibitory activity against metalloproteases and other enzyme classes.
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Antioxidant properties: Sulfur-containing compounds can act as radical scavengers and may possess antioxidant properties.
The search results indicate that compounds with structures similar to 3-Bromo-5-mercaptobenzoic acid have been studied for antibacterial and antifungal properties, suggesting potential applications in antimicrobial research. The mercapto group, in particular, can contribute to these biological activities through interactions with biological targets such as proteins and enzymes.
Chemical Reactions and Mechanisms
The chemical versatility of 3-Bromo-5-mercaptobenzoic acid stems from its multiple functional groups that can participate in various reaction types. The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution reactions and can participate in metal-catalyzed coupling reactions.
Key reactions involving the bromine functionality include:
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Nucleophilic aromatic substitution with nucleophiles such as amines, alcohols, or thiols
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Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)
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Lithium-halogen exchange followed by trapping with electrophiles
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Radical-based transformations
The mercapto group can undergo several reactions, including:
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Oxidation to disulfides, sulfenic acids, sulfinic acids, or sulfonic acids
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Alkylation to form thioethers
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Acylation to form thioesters
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Metal coordination to form metal-sulfur complexes
The carboxylic acid group can participate in typical carboxylic acid chemistry, such as:
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Esterification with alcohols
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Amidation with amines
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Reduction to alcohols or aldehydes
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Decarboxylation under appropriate conditions
These reaction pathways provide organic chemists with multiple options for transforming 3-Bromo-5-mercaptobenzoic acid into more complex structures for various applications.
Comparison with Related Compounds
To better understand the properties and potential applications of 3-Bromo-5-mercaptobenzoic acid, it is valuable to compare it with structurally related compounds. The following table presents a comparison with several related brominated benzoic acid derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Differences | Potential Applications |
---|---|---|---|---|
3-Bromo-5-mercaptobenzoic acid | C₇H₅BrO₂S | 233.08 | Contains mercapto (-SH) group | Organic synthesis, potential antimicrobial agent |
3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | 215.04 | Contains methyl (-CH₃) group instead of mercapto | Building block for pharmaceuticals |
3-Bromo-5-methoxybenzoic acid | C₈H₇BrO₃ | 231.05* | Contains methoxy (-OCH₃) group instead of mercapto | Pharmaceutical intermediates |
2-Bromo-5-sulfamoylbenzoic acid | C₇H₆BrNO₄S | 280.10 | Contains sulfamoyl (-SO₂NH₂) group, bromine at 2-position | Precursor for drugs containing sulfonamide groups |
*Calculated based on molecular formula C₈H₇BrO₃
3-Bromo-5-methylbenzoic acid differs from the target compound by having a methyl group instead of a mercapto group. This replacement significantly alters the reactivity profile, as methyl groups are generally inert compared to the highly reactive mercapto functionality. The synthesis of 3-bromo-5-methylbenzoic acid involves oxidation of (3-bromo-5-methylphenyl)methanol using potassium permanganate, resulting in a 60% yield .
3-Bromo-5-methoxybenzoic acid features a methoxy group that provides different electronic properties compared to the mercapto group in the target compound. Methoxy groups are electron-donating, which can influence the reactivity of the aromatic ring and the adjacent functional groups .
2-Bromo-5-sulfamoylbenzoic acid is mentioned as having applications in pharmaceutical research, particularly as a precursor for synthesizing drugs containing sulfonamide groups. It potentially has anti-inflammatory and antibacterial properties . The sulfamoyl group (-SO₂NH₂) in this compound offers different reactivity and biological properties compared to the mercapto group in 3-Bromo-5-mercaptobenzoic acid.
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